molecular formula C17H17N5O3S B11023952 4-ethyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

4-ethyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11023952
M. Wt: 371.4 g/mol
InChI Key: HBEXROJYWHLWAY-UHFFFAOYSA-N
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Description

4-ethyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound featuring a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiadiazole ring, which is then coupled with a quinazoline derivative. Key steps include:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate aldehyde under acidic conditions to form the thiadiazole core.

    Coupling with Quinazoline Derivative: The thiadiazole intermediate is then reacted with a quinazoline derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinazoline ring, where halogenated derivatives can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Ammonia (NH₃), amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of inhibitors or modulators of specific enzymes or receptors.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests possible applications in the treatment of diseases such as cancer, bacterial infections, or inflammatory conditions.

Industry

Industrially, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate pathways involved in disease processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as cancer therapies.

    Thiadiazole Derivatives: Compounds like acetazolamide, used as diuretics and anticonvulsants.

Uniqueness

What sets 4-ethyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide apart is its combined structural features of both quinazoline and thiadiazole rings, providing a unique scaffold for drug design and material science applications. This dual functionality can lead to enhanced biological activity and versatility in chemical reactions.

Properties

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

IUPAC Name

4-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C17H17N5O3S/c1-3-21-14(24)11-6-4-5-7-12(11)22-13(23)8-9-17(21,22)15(25)18-16-20-19-10(2)26-16/h4-7H,3,8-9H2,1-2H3,(H,18,20,25)

InChI Key

HBEXROJYWHLWAY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NN=C(S4)C

Origin of Product

United States

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